15-PGDH Inhibitory Potency: Head-to-Head Comparison Against 3,4‑Difluoro and Unsubstituted Phenyl Analogs
The 3,4,5-trifluorophenylmethyl derivative demonstrates an IC50 of 6.40 nM against human 15-PGDH in a biochemical assay [1]. In contrast, the 3,4‑difluorophenylmethyl analog achieved only 48% inhibition at 1 µM in the same assay format (estimated IC50 >1 µM), representing an approximately >150-fold loss of potency [2]. The unsubstituted phenylmethyl analog was inactive (IC50 >10 µM) [3]. This confirms that the third fluorine at the 5‑position is critical for target engagement and that the 3,4,5-trifluoro geometry cannot be mimicked by di- or mono-substituted analogs.
| Evidence Dimension | 15-PGDH/HPGD enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.40 nM |
| Comparator Or Baseline | 3,4-difluorophenylmethyl analog: ~48% inhibition at 1 µM (IC50 >1 µM); unsubstituted phenylmethyl analog: IC50 >10 µM |
| Quantified Difference | ≥150-fold vs. difluoro analog; >1,500-fold vs. unsubstituted analog |
| Conditions | In vitro biochemical assay; white 384-well plate; 20 µL reaction volume; 10 nM 15-PGDH/HPGD (R&D Systems); fluorogenic substrate readout |
Why This Matters
Procurement of the difluoro or unsubstituted analog for 15-PGDH inhibitor programs will fail to deliver sub-100 nM potency, rendering lead optimization efforts non-viable.
- [1] BindingDB BDBM50445514; CHEMBL3103040; US11345702, Table 1.33; IC50 6.40 nM (15-PGDH/HPGD biochemical assay). View Source
- [2] CHEMBL database; 3,4-difluorophenylmethyl analog 15-PGDH screening data; 48% inhibition at 1 µM. View Source
- [3] US11345702 patent family; SAR table showing unsubstituted phenylmethyl analog IC50 >10 µM against 15-PGDH. View Source
